Benzyl glycidyl ether

概要

説明

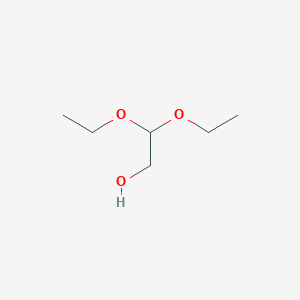

Benzyl glycidyl ether is a glycidyl derivative . It has an empirical formula of C10H12O2 and a molecular weight of 164.20 . It participates in the synthesis of atactic and isotactic linear poly (benzyl 1,2-glycerol carbonate)s .

Synthesis Analysis

Benzyl glycidyl ether can be synthesized through the resolution of racemic benzyl glycidyl ether by Talaromyces flavus . The synthesis of glycidyl ethers of quercetin and studies of their structure and spectral properties have been carried out .Molecular Structure Analysis

The molecular structure of Benzyl glycidyl ether has been analyzed using FTIR spectroscopy, 1H and HSQC NMR spectroscopy, mass spectrometry, and quantum chemical simulations .Chemical Reactions Analysis

Ethers, including Benzyl glycidyl ether, are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

Benzyl glycidyl ether has a refractive index of n20/D 1.5170 (lit.) and a boiling point of 70-73 °C/11 mmHg (lit.) . It has a density of 1.077 g/mL at 25 °C (lit.) and should be stored at a temperature of 2-8°C .科学的研究の応用

Synthesis of Optically Active Pharmaceuticals

BGE is used in the synthesis of enantiopure epoxides, which are crucial intermediates for producing optically active pharmaceuticals. The enantioselective hydrolysis of BGE by epoxide hydrolases from various microorganisms allows for the preparation of these important compounds with high enantiomeric excess .

Cancer Treatment Research

Chiral BGE is a precursor for the synthesis of compounds like (+)-cryptocarya diacetate and synargentoide A. These compounds have shown anti-tumor activity and are being researched for their potential use in treating cancer and pulmonary diseases .

Development of Natural Product Synthesis

BGE serves as an intermediate in the synthesis of natural products used for various medicinal purposes, such as treating headaches, morning sickness, and cancer-related pulmonary diseases. The ability to produce BGE with high enantioselectivity is crucial for these applications .

Biocatalysis

The biocatalytic resolution of BGE and its derivatives by microorganisms like Talaromyces flavus is significant. The effect of phenyl ring substituents on enantioselectivity has been studied, which is important for the synthesis of more complex compounds .

Preparation of Lactone Fragments

BGE is utilized in the preparation of lactone fragments of compounds such as compactin and mevinolin. These are important in the pharmaceutical industry for the development of cholesterol-lowering drugs .

Chiron Preparation

As a chiron, BGE is used in the preparation of syn-1,3-polyols, dideoxynucleosides, and spiroacetal cyanohydrins. These are valuable in the synthesis of various bioactive molecules and potential therapeutic agents .

作用機序

Target of Action

Benzyl Glycidyl Ether (BGE) primarily targets the epoxide hydrolase (EH) enzyme . This enzyme is responsible for the hydrolysis of epoxides to their corresponding diols . The interaction of BGE with this enzyme is crucial for its mechanism of action.

Biochemical Pathways

The primary biochemical pathway affected by BGE is the etherification process of glycerol . This process involves various stages of reaction, resulting in the formation of different ether compounds . The etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers .

Pharmacokinetics

The biocatalytic resolution of bge by talaromyces flavus has been described, suggesting that microorganisms may play a role in its metabolism .

Result of Action

The result of BGE’s action is the production of optically pure benzyl glycidyl ether and its derivatives . These compounds play an important role in the synthesis of many drugs and natural products . For example, (S)-BGE is an intermediate of (+)-cryptocarya diacetate, a natural product used in the treatment of headaches, morning sickness, and cancer pulmonary diseases . ®-BGE is an intermediate for synargentoide A, which has cytotoxic, anti-tumor, and anti-leukemic properties .

Action Environment

The action of BGE can be influenced by environmental factors. For instance, the enantioselective hydrolysis of BGE can be optimized under certain fermentation conditions . Additionally, the presence of tetrabutylammonium hydrogen sulphate likely acts as a phase-transfer catalyst to facilitate the reaction . It’s also important to note that BGE should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Safety and Hazards

Benzyl glycidyl ether can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers Several papers have been published on Benzyl glycidyl ether. For instance, a paper titled “Biocatalytic resolution of benzyl glycidyl ether and its derivates by Talaromyces flavus: effect of phenyl ring substituents on enantioselectivity” discusses the resolution of racemic benzyl glycidyl ether by Talaromyces flavus . Another paper titled “Evaluating Ylehd, a recombinant epoxide hydrolase from Yarrowia lipolytica as a potential biocatalyst for the resolution of benzyl glycidyl ether” evaluates Ylehd, a recombinant epoxide hydrolase from Yarrowia lipolytica, for its enantioselective properties .

特性

IUPAC Name |

2-(phenylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBOILAKBSWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019317 | |

| Record name | 2‐[(Benzyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl glycidyl ether | |

CAS RN |

2930-05-4 | |

| Record name | Benzyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2930-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-(benzyloxy)-2,3-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2‐[(Benzyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of benzyl glycidyl ether?

A1: The molecular formula of benzyl glycidyl ether is C10H12O2, and its molecular weight is 164.20 g/mol.

Q2: How is benzyl glycidyl ether typically characterized?

A2: Benzyl glycidyl ether is commonly characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Size Exclusion Chromatography (SEC) [] to determine its structure, purity, and molecular weight.

Q3: What are the material compatibility characteristics of BGE?

A3: Benzyl glycidyl ether exhibits compatibility with various materials, including epoxy resins [, ], acrylic acid [, ], and poly(ethylene glycol) []. This compatibility makes it suitable for applications like UV-curable diluents [, ], anti-rust coatings [], and drug delivery systems [].

Q4: How is benzyl glycidyl ether utilized in organic synthesis?

A4: Benzyl glycidyl ether serves as a valuable building block in organic synthesis, particularly for synthesizing optically active compounds. For instance, it acts as a starting material in the synthesis of 4-deoxy-L-(and D-)hexoses [] and the cytotoxic fatty acid found in the Hericium erinaceum mushroom [].

Q5: What is the role of benzyl glycidyl ether in polymer synthesis?

A5: Benzyl glycidyl ether acts as a monomer in various polymerization reactions. For example, it is terpolymerized with propylene oxide and CO2 to produce poly(benzyl 1,2-glycerol-co-propylene carbonate)s, showcasing its versatility in developing degradable polymers [].

Q6: Can benzyl glycidyl ether be polymerized in a controlled manner?

A6: Yes, benzyl glycidyl ether can undergo controlled ring-opening polymerization (ROP) using catalysts like phosphazene bases. This allows for the synthesis of well-defined protected polyglycidols, enabling the development of end-functionalized polyethers with specific properties [].

Q7: How is benzyl glycidyl ether used in the development of drug delivery systems?

A7: Benzyl glycidyl ether is incorporated into polymers designed for drug delivery applications. For instance, it plays a crucial role in synthesizing polyethylene glycol-poly(glycerol carbonate) block copolymers that self-assemble into micelles, showing promise as surfactant-free drug carriers [].

Q8: Can benzyl glycidyl ether be resolved into its enantiomers?

A8: Yes, racemic benzyl glycidyl ether can be resolved into its enantiomers using biocatalytic approaches. This resolution utilizes enzymes like epoxide hydrolases from various sources, including the yeast Yarrowia lipolytica [] and the bacterium Bacillus alcalophilus [].

Q9: Why is the enantioselective resolution of benzyl glycidyl ether important?

A9: Enantiopure forms of BGE are crucial in synthesizing chiral pharmaceuticals and other biologically active compounds. The (R)-enantiomer, for example, is a key intermediate in the synthesis of the gastroprokinetic agent mosapride [].

Q10: How do structural modifications to BGE affect its biocatalytic resolution?

A10: Studies on the biocatalytic resolution of BGE derivatives have shown that substituents on the phenyl ring can impact the enantioselectivity of enzymes like Talaromyces flavus epoxide hydrolase. This highlights the importance of structure-activity relationships in optimizing biocatalytic processes [, ].

Q11: How is computational chemistry employed in studying benzyl glycidyl ether?

A11: Computational methods, such as molecular docking simulations, help researchers understand the interactions between BGE enantiomers and enzymes like epoxide hydrolases. This provides insights into the origin of enantioselectivity and aids in the rational design of more efficient biocatalysts [].

Q12: What is known about the stability of benzyl glycidyl ether?

A12: While specific stability data may vary depending on the formulation and storage conditions, BGE is generally considered stable under standard laboratory conditions. It is often used as a reactive diluent in epoxy resin systems, suggesting compatibility with curing processes [].

Q13: Are there any safety concerns regarding the use of benzyl glycidyl ether?

A13: As with any chemical compound, proper handling and safety protocols should be followed when working with benzyl glycidyl ether. It is advisable to consult the safety data sheet (SDS) for specific information on potential hazards and recommended safety precautions.

Q14: Is there information available on the environmental impact of BGE?

A14: While dedicated studies on the environmental impact of BGE are limited, research on similar epoxy compounds suggests potential concerns. Responsible waste management and exploration of biodegradable alternatives are crucial to mitigate any negative environmental effects.

Q15: What analytical methods are used to quantify benzyl glycidyl ether?

A15: High-performance liquid chromatography (HPLC) is a common technique used to separate and quantify BGE enantiomers, often employing chiral stationary phases like Chiralcel OD [].

Q16: What factors can influence the HPLC separation of benzyl glycidyl ether enantiomers?

A16: The resolution and retention times of BGE enantiomers during HPLC analysis can be influenced by various factors, including the composition of the mobile phase (e.g., isopropyl alcohol content) and the column temperature [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

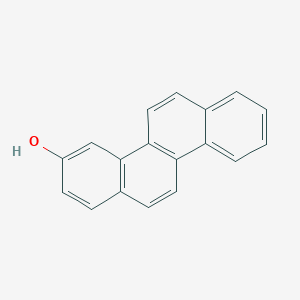

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)

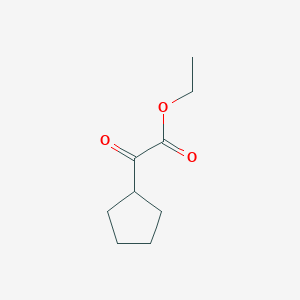

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)

![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)